Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c1-2-21-12(20)10-7-11(17)19(18-10)8-4-3-5-9(6-8)22-13(14,15)16/h3-7H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXUDSPGKRHJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclization Conditions
Key variables include solvent choice, temperature, and catalyst use. Ethanol is preferred for its balance of polarity and boiling point, enabling reflux at 78°C. Triethylamine is often added to neutralize HCl generated during hydrazine activation. A typical procedure yields 72–80% of the intermediate ethyl 5-amino-pyrazole-3-carboxylate derivative.
Table 1: Cyclization Reaction Conditions and Yields
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | Triethylamine | 72 |
| Methanol | 65 | None | 68 |
| Isopropanol | 82 | Pyridine | 75 |
Hydrolysis of Esters to Carboxylic Acids
The ester group at the pyrazole 3-position is hydrolyzed to a carboxylic acid using alkaline conditions. Lithium hydroxide (LiOH) in aqueous methanol or ethanol at reflux efficiently cleaves the ester bond, achieving yields exceeding 95%. For example, suspending 22.18 g of the ester in 1N LiOH and methanol under reflux for 17 hours yielded 18.64 g (95%) of the carboxylic acid.
Comparative Analysis of Hydrolysis Agents
Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are alternatives but require longer reaction times (6–8 hours) and higher temperatures, leading to slight decomposition. LiOH’s superior solubility in polar solvents accelerates the reaction, minimizing side products.
Table 2: Hydrolysis Efficiency with Different Bases
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiOH | Methanol | 17 | 95 | 98 |
| NaOH | Ethanol | 6 | 90 | 95 |
| KOH | Isopropanol | 8 | 88 | 93 |
Oxidation and Final Esterification
Oxidation of dihydropyrazole intermediates to aromatic pyrazoles is critical. Traditional oxidants like MnO₂ or DDQ are being replaced by in situ methods using SOCl₂ or PCl₅, which simultaneously facilitate acyl chloride formation. For instance, treating 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-pyrazole-5-carboxylic acid with SOCl₂ at 60°C yields the acyl chloride, which is then esterified with ethanol to the target compound in 92% yield.
Table 3: Oxidation-Esterification Efficiency
| Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | Toluene | 60 | 92 |
| PCl₅ | DCM | 40 | 88 |
| DDQ | THF | 25 | 78 |
Purification and Characterization
Crude products are purified via recrystallization or column chromatography. Ethanol-water mixtures (3:1) effectively recrystallize the compound, achieving >98% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity. For example, NMR (DMSO-d₆) displays characteristic peaks at δ 7.67 (s, 1H, pyrazole-H), 7.54–7.60 (m, 2H, aromatic-H), and 6.29 (br s, 2H, NH₂) .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazole and triazole derivatives, highlighting differences in substituents, physicochemical properties, and synthesis methodologies:
Key Observations:
Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound enhances lipophilicity and metabolic stability compared to methoxy (-OMe) or hydroxyl (-OH) groups in compounds 13–15 from . Amino vs. Non-Amino Pyrazoles: The 5-amino group in the target compound provides a reactive site for derivatization (e.g., amide formation), unlike compounds lacking this functionality .
Structural Comparisons :
- Positional Isomerism : The target compound’s -OCF₃ group is at the meta position on the phenyl ring, whereas the triazole analogue () has it at the para position, affecting steric and electronic interactions .
- Core Heterocycle : Pyrazole (target) vs. triazole () alters hydrogen-bonding capacity and aromaticity, impacting binding to biological targets .
Synthetic Challenges :
- The trifluoromethoxy group’s introduction often requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent) or protective-group strategies, increasing synthetic complexity compared to methoxy or fluorine substituents .
Stability: Trifluoromethoxy groups are more resistant to hydrolysis than hydroxyl or methoxy groups, as seen in ’s compounds 13–15 .
Biological Activity
Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12F3N3O3
- Molecular Weight : 303.25 g/mol
The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, which is critical for its interaction with biological targets.
Synthesis
This compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves:
- Formation of the Pyrazole Ring : Using hydrazine derivatives and carbonyl compounds.
- Introduction of the Trifluoromethoxy Group : This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated a reduction in these cytokines in macrophage cultures treated with the compound.
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest potential applications in treating infections caused by resistant strains.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism, leading to decreased proliferation.
- Receptor Modulation : The compound could act as a modulator for receptors associated with inflammatory responses.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MDA-MB-231). Results showed significant apoptosis induction at concentrations above 10 µM, with enhanced reactive oxygen species production noted as a mechanism for cell death .
- Anti-inflammatory Study : In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores compared to controls, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : Start with a nucleophilic substitution or condensation reaction using precursors like 3-(trifluoromethoxy)phenyl hydrazine and ethyl β-ketoesters. For example, describes a similar pyrazole synthesis in N,N-dimethylacetamide with potassium carbonate, heated at 80°C for 10 hours . Adjust stoichiometry and solvent polarity (e.g., DMF vs. DMAc) to optimize yield. Monitor intermediates via TLC and purify via silica gel chromatography.
Q. How can the purity and structural integrity of the compound be validated during synthesis?
- Methodology : Use a combination of analytical techniques:
- LC-MS to confirm molecular weight (e.g., reports LC-MS data for pyrazole analogs) .
- 1H-NMR in deuterated solvents (e.g., DMSO-d6) with TMS as an internal standard to verify substituent positions and integration ratios .
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity ≥98% .
Q. What safety precautions are essential when handling this compound, given limited toxicological data?
- Methodology : Assume standard pyrazole handling protocols:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
- In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical advice .
- Note: indicates no comprehensive toxicity data; treat as a potential irritant .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments (e.g., regiochemistry or hydrogen bonding)?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL ( ) for refinement, leveraging constraints for trifluoromethoxy group disorder .
- Mercury CSD ( ): Compare packing motifs and intermolecular interactions (e.g., π-π stacking) with analogous pyrazole structures .
Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, identifying nucleophilic/electrophilic sites.
- Validate computational models against experimental IR or UV-Vis spectra ( mentions similar validation for pyrazole derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodology :
- Synthesize analogs by varying the trifluoromethoxy phenyl group (e.g., substituent position) or pyrazole carboxylate ( uses multi-step processes for diarylpyrazole analogs) .
- Test in vitro activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (ClogP, TPSA) from ’s physicochemical data .
Q. What protocols address discrepancies in spectroscopic data (e.g., unexpected NMR splitting or LC-MS adducts)?
- Methodology :
- Dynamic NMR : Heat samples to coalescence temperature to assess rotational barriers (e.g., trifluoromethoxy group dynamics).
- High-resolution MS : Rule out adducts by comparing observed vs. exact mass ( lists exact mass values for related compounds) .
Q. How can polymorphism or solvate formation be investigated for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
